molecular formula C24H14BrClN2O2 B343023 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B343023
M. Wt: 477.7 g/mol
InChI Key: JRCIRUUOCGHACG-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is a complex organic compound that features a benzoxazole ring fused with a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core. The bromination and chlorination of the phenyl ring are achieved using bromine and chlorine reagents, respectively. The final step involves the coupling of the benzoxazole derivative with 1-naphthamide under conditions that promote amide bond formation, such as the use of coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that are recyclable and environmentally friendly is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide exerts its effects involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also bind to proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide
  • 5-bromo-2-aryl benzimidazoles

Uniqueness

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is unique due to its specific combination of a benzoxazole ring and a naphthamide moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .

Properties

Molecular Formula

C24H14BrClN2O2

Molecular Weight

477.7 g/mol

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H14BrClN2O2/c25-15-8-10-20(26)19(12-15)24-28-21-13-16(9-11-22(21)30-24)27-23(29)18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,27,29)

InChI Key

JRCIRUUOCGHACG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Br)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Br)Cl

Origin of Product

United States

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